2-Aminofuran-3-carbonitrile is a heterocyclic compound with the chemical formula C5H4N2O. While limited information exists regarding its specific research applications, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including reactions like the cyclization of N-(2-cyanoprop-1-enyl)hydroxylamine []. Additionally, studies have reported its physical and chemical properties, such as its molecular weight, melting point, and solubility [].
2-Aminofuran-3-carbonitrile is an organic compound characterized by its furan ring structure with an amino group and a carbonitrile functional group. Its molecular formula is , and it features a furan ring with an amino group at the 2-position and a cyano group at the 3-position. This compound is notable for its potential in various
Research indicates that 2-aminofuran derivatives exhibit various biological activities, including:
Several methods for synthesizing 2-aminofuran-3-carbonitrile have been developed:
The unique structure of 2-aminofuran-3-carbonitrile lends itself to numerous applications:
Interaction studies involving 2-aminofuran-3-carbonitrile focus on its reactivity with various biological targets and synthetic pathways. Research has shown that its amino group can engage in hydrogen bonding and other interactions that might influence its biological activity. Additionally, studies on its interaction with metal ions suggest potential applications in coordination chemistry .
Several compounds share structural similarities with 2-aminofuran-3-carbonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Aminofuran | Furan ring with amino group | Antimicrobial activity |
5-Aminofuran | Amino group at the 5-position | Anticancer properties |
Furo[2,3-b]pyridine | Fused pyridine ring | Neuroprotective effects |
2-Amino-4H-pyran | Similar furan structure but with different substituents | Potential drug candidate |
Unlike other similar compounds, 2-amino-furan-3-carbonitrile's specific arrangement of functional groups allows for unique reactivity patterns and biological activities. Its ability to undergo diverse chemical transformations makes it particularly valuable in synthetic chemistry and drug development.
Acute Toxic;Irritant